
trans-2-Fluorocyclohexyl Chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-2-Fluorocyclohexyl Chloroformate: is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. This compound is characterized by the presence of a fluorine atom on the cyclohexyl ring, which imparts unique chemical properties. Chloroformates are widely used as reagents in organic synthesis due to their reactivity and ability to introduce protective groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trans-2-Fluorocyclohexyl Chloroformate can be synthesized through the reaction of trans-2-fluorocyclohexanol with phosgene. The reaction typically occurs in an inert solvent such as toluene, under controlled temperature conditions to ensure safety and maximize yield. The general reaction scheme is as follows:
trans-2-Fluorocyclohexanol+Phosgene→trans-2-Fluorocyclohexyl Chloroformate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale phosgenation processes. Safety measures are critical due to the toxic nature of phosgene. The process is typically carried out in a closed system with continuous monitoring of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions: Trans-2-Fluorocyclohexyl Chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with amines to form carbamates.
Esterification: Reacts with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reacts with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions:
Amines: For carbamate formation, reactions are typically conducted in the presence of a base to neutralize the HCl byproduct.
Alcohols: Esterification reactions are carried out under mild conditions with an appropriate base.
Carboxylic Acids: Mixed anhydride formation requires the presence of a base to absorb the HCl generated.
Major Products:
Carbamates: Formed from reactions with amines.
Carbonate Esters: Formed from reactions with alcohols.
Mixed Anhydrides: Formed from reactions with carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Trans-2-Fluorocyclohexyl Chloroformate has several applications in scientific research:
Chemistry: Used as a reagent for introducing protective groups in organic synthesis.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Potential use in drug development for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of trans-2-Fluorocyclohexyl Chloroformate involves nucleophilic substitution reactions. The chloroformate group is highly reactive towards nucleophiles, leading to the formation of carbamates, esters, and anhydrides. The presence of the fluorine atom on the cyclohexyl ring can influence the reactivity and selectivity of these reactions.
Vergleich Mit ähnlichen Verbindungen
- Methyl Chloroformate
- Ethyl Chloroformate
- Benzyl Chloroformate
Comparison: Trans-2-Fluorocyclohexyl Chloroformate is unique due to the presence of the fluorine atom, which can enhance the stability and reactivity of the compound compared to its non-fluorinated counterparts. This fluorine substitution can also affect the compound’s physical properties, such as boiling point and solubility, making it suitable for specific applications where other chloroformates may not be as effective.
Eigenschaften
Molekularformel |
C14H20Cl2F2O4 |
|---|---|
Molekulargewicht |
361.2 g/mol |
IUPAC-Name |
(2-fluorocyclohexyl) carbonochloridate |
InChI |
InChI=1S/2C7H10ClFO2/c2*8-7(10)11-6-4-2-1-3-5(6)9/h2*5-6H,1-4H2 |
InChI-Schlüssel |
VEKXKZNOFXFGNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)OC(=O)Cl)F.C1CCC(C(C1)OC(=O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


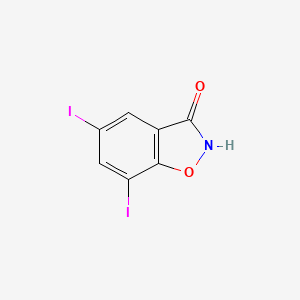
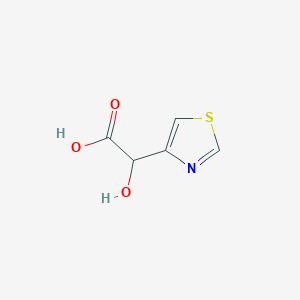


![Methyl 1-Boc-6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13704527.png)

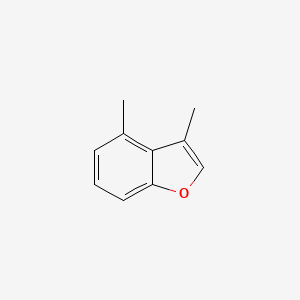
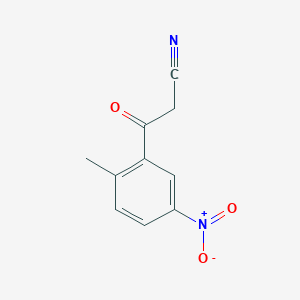


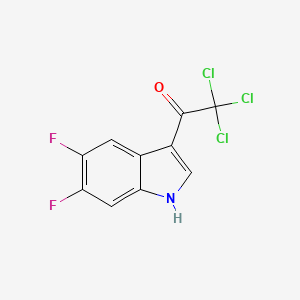
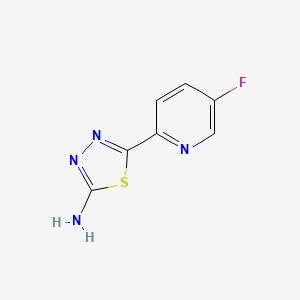

![Bis[(3-chlorophenyl)thio]methane](/img/structure/B13704578.png)
